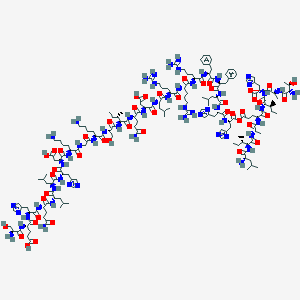

Parathyroid hormone-related protein(3-34)

Description

Pth-like protein (3-34) is a truncated analog of the parathyroid hormone, specifically comprising amino acids 3 to 34 of the full-length hormone. Parathyroid hormone is a critical regulator of calcium and phosphate metabolism in the body, primarily influencing bone and kidney functions. The truncated analog, Pth-like protein (3-34), retains some of the biological activities of the full-length hormone and is often used in scientific research to study the specific functions and mechanisms of parathyroid hormone.

Propriétés

Numéro CAS |

118689-25-1 |

|---|---|

Formule moléculaire |

C172H273N55O46 |

Poids moléculaire |

3847 g/mol |

Nom IUPAC |

(4S)-5-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(4S)-5-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]oxy-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]oxy-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C172H273N55O46/c1-20-90(14)136(225-140(242)103(175)58-85(4)5)164(266)200-93(17)139(241)203-113(150(252)226-138(92(16)22-3)166(268)223-126(69-102-76-190-84-199-102)169(271)273-167(269)94(18)201-163(265)135(179)95(19)230)48-52-134(240)272-168(270)125(68-101-75-189-83-198-101)222-159(261)122(67-100-74-188-82-197-100)219-154(256)117(62-89(12)13)213-155(257)119(64-97-38-27-24-28-39-97)216-156(258)118(63-96-36-25-23-26-37-96)215-146(248)109(44-35-57-193-172(184)185)207-144(246)107(42-33-55-191-170(180)181)206-145(247)108(43-34-56-192-171(182)183)208-151(253)114(59-86(6)7)214-161(263)124(71-133(238)239)220-148(250)111(46-50-129(178)232)210-165(267)137(91(15)21-2)227-162(264)127(79-229)224-143(245)106(41-30-32-54-174)202-130(233)77-194-142(244)105(40-29-31-53-173)205-160(262)123(70-132(236)237)221-158(260)121(66-99-73-187-81-196-99)218-153(255)116(61-88(10)11)212-152(254)115(60-87(8)9)211-147(249)110(45-49-128(177)231)209-157(259)120(65-98-72-186-80-195-98)217-149(251)112(47-51-131(234)235)204-141(243)104(176)78-228/h23-28,36-39,72-76,80-95,98-127,135-138,228-230H,20-22,29-35,40-71,77-79,173-176,179H2,1-19H3,(H2,177,231)(H2,178,232)(H,194,244)(H,200,266)(H,201,265)(H,202,233)(H,203,241)(H,204,243)(H,205,262)(H,206,247)(H,207,246)(H,208,253)(H,209,259)(H,210,267)(H,211,249)(H,212,254)(H,213,257)(H,214,263)(H,215,248)(H,216,258)(H,217,251)(H,218,255)(H,219,256)(H,220,250)(H,221,260)(H,222,261)(H,223,268)(H,224,245)(H,225,242)(H,226,252)(H,227,264)(H,234,235)(H,236,237)(H,238,239)(H4,180,181,191)(H4,182,183,192)(H4,184,185,193)/t90-,91-,92-,93-,94-,95+,98?,99?,100?,101?,102?,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,135-,136-,137-,138-/m0/s1 |

Clé InChI |

SHMJXSYDTAPSOD-IJQZABJOSA-N |

SMILES |

CCC(C)C(C(=O)NC(CC1C=NC=N1)C(=O)OC(=O)C(C)NC(=O)C(C(C)O)N)NC(=O)C(CCC(=O)OC(=O)C(CC2C=NC=N2)NC(=O)C(CC3C=NC=N3)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC6C=NC=N6)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC7C=NC=N7)NC(=O)C(CCC(=O)O)NC(=O)C(CO)N)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1C=NC=N1)C(=O)OC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)O)N)NC(=O)[C@H](CCC(=O)OC(=O)[C@H](CC2C=NC=N2)NC(=O)[C@H](CC3C=NC=N3)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC6C=NC=N6)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC7C=NC=N7)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)N)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)N |

SMILES canonique |

CCC(C)C(C(=O)NC(CC1C=NC=N1)C(=O)OC(=O)C(C)NC(=O)C(C(C)O)N)NC(=O)C(CCC(=O)OC(=O)C(CC2C=NC=N2)NC(=O)C(CC3C=NC=N3)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC6C=NC=N6)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC7C=NC=N7)NC(=O)C(CCC(=O)O)NC(=O)C(CO)N)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)N |

Synonymes |

hPLP (3-34) parathyroid hormone-related protein (3-34) parathyroid-hormone-like peptide (3-34) PTH-like protein (3-34) PTHrP (3-34) |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Pth-like protein (3-34) typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using activating agents such as carbodiimides or uronium salts. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin. The crude peptide is then purified using high-performance liquid chromatography (HPLC) to obtain the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of Pth-like protein (3-34) can be scaled up using recombinant DNA technology. This involves the insertion of the gene encoding the peptide into a suitable expression vector, which is then introduced into a host organism such as Escherichia coli. The host cells are cultured under optimal conditions to produce the peptide, which is subsequently purified using chromatographic techniques .

Analyse Des Réactions Chimiques

Types of Reactions

Pth-like protein (3-34) can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the peptide for specific research purposes.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as hydrogen peroxide or performic acid can be used to oxidize methionine residues in the peptide.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used to reduce disulfide bonds in the peptide.

Substitution: Amino acid residues in the peptide can be substituted using site-directed mutagenesis or chemical modification techniques

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine residues results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.

Applications De Recherche Scientifique

Pth-like protein (3-34) has a wide range of applications in scientific research:

Chemistry: Used as a model peptide to study peptide synthesis, folding, and stability.

Biology: Employed in studies of parathyroid hormone receptor interactions and signaling pathways.

Medicine: Investigated for its potential therapeutic applications in bone-related diseases such as osteoporosis.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mécanisme D'action

Pth-like protein (3-34) exerts its effects by binding to the parathyroid hormone receptor, a G protein-coupled receptor located on the surface of target cells. This binding activates intracellular signaling pathways, including the adenylate cyclase-cyclic adenosine monophosphate (cAMP) pathway and the phospholipase C-inositol trisphosphate (IP3) pathway. These pathways ultimately lead to changes in gene expression and cellular functions, such as increased calcium resorption in bones and enhanced calcium reabsorption in the kidneys .

Comparaison Avec Des Composés Similaires

Pth-like protein (3-34) can be compared with other truncated analogs of parathyroid hormone, such as:

Pth-like protein (1-34): Contains the first 34 amino acids of the full-length hormone and has a broader range of biological activities.

Pth-like protein (7-34): Lacks the first six amino acids and has different receptor binding properties.

Pth-related peptide (1-34): A related peptide with similar functions but different sequence and structure

Pth-like protein (3-34) is unique in its specific sequence and the biological activities it retains, making it a valuable tool for studying the functions and mechanisms of parathyroid hormone.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.